![molecular formula C10H19NO B13088483 8-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13088483.png)
8-Methyl-1-oxa-5-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1-oxa-5-azaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms within its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-oxa-5-azaspiro[5.5]undecane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,4-dioxane and piperidine.
Cyclization Reaction: A cyclization reaction is carried out under acidic or basic conditions to form the spirocyclic structure. This step often involves the use of catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1-oxa-5-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
8-Methyl-1-oxa-5-azaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of spirocyclic frameworks.
Mécanisme D'action
The mechanism by which 8-Methyl-1-oxa-5-azaspiro[5.5]undecane exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It may modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-8-azaspiro[5.5]undecane: Lacks the methyl group, resulting in different chemical properties and reactivity.
1,3-Dioxane Derivatives: Similar spirocyclic structure but with different heteroatoms, leading to variations in stereochemistry and biological activity.
Uniqueness
8-Methyl-1-oxa-5-azaspiro[55]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
10-methyl-1-oxa-5-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-4-2-5-10(8-9)11-6-3-7-12-10/h9,11H,2-8H2,1H3 |
Clé InChI |
KDXSELPLEFPHKU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(C1)NCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


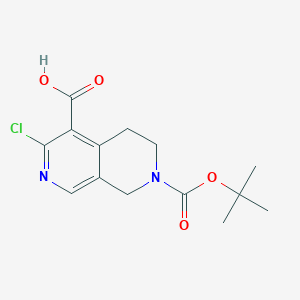
![tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13088404.png)

![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
![2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088423.png)
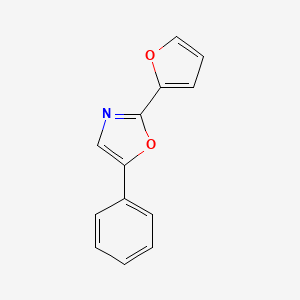
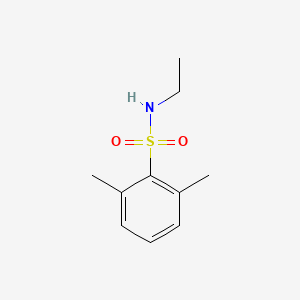
![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)
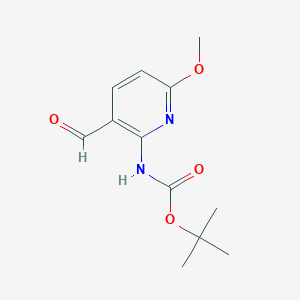

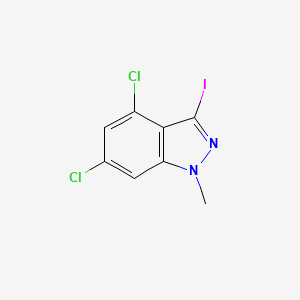
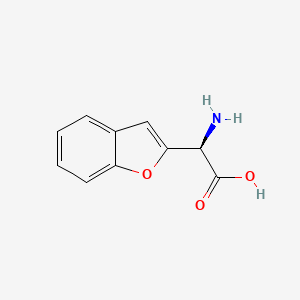
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)

